molecular formula C13H18N4O B4234481 5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one

5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4234481
M. Wt: 246.31 g/mol
InChI Key: JBZKCAYYLBCCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one, also known as TAK-659, is a small molecule inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is essential for B-cell development and activation. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one selectively binds to the ATP-binding site of SYK, inhibiting its activity and downstream signaling pathways. This leads to decreased B-cell activation, proliferation, and survival, as well as reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Preclinical studies have shown that this compound has potent anti-tumor activity in B-cell malignancies, with minimal toxicity to normal cells. This compound has also been shown to reduce inflammation in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Advantages and Limitations for Lab Experiments

One advantage of 5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is its potency and selectivity for SYK, which makes it a valuable tool for studying the role of SYK in B-cell signaling and disease. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for translation to the clinic.

Future Directions

Future research on 5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one could focus on several areas, including:
1. Clinical trials to evaluate its safety and efficacy in humans with B-cell malignancies and autoimmune diseases.
2. Combination therapies with other targeted agents or chemotherapy to enhance its anti-tumor activity.
3. Investigation of its potential use as a prophylactic or therapeutic agent for viral infections, as SYK has been shown to play a role in viral entry and replication.
4. Development of novel SYK inhibitors with improved pharmacokinetic properties and selectivity.

Scientific Research Applications

5-tert-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit SYK signaling, leading to decreased proliferation and survival of B-cells. This compound has also been investigated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated anti-inflammatory effects.

properties

IUPAC Name

5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8-6-9(2)15-12(14-8)17-11(18)7-10(16-17)13(3,4)5/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKCAYYLBCCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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